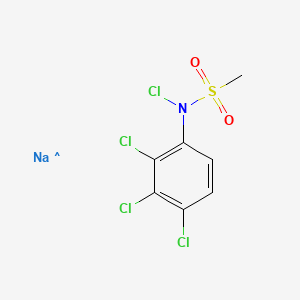
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is a chemical compound with the molecular formula C7H4Cl4NO2SNa. It is known for its unique structure, which includes a trichlorophenyl group attached to a methanesulphonamidate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate typically involves the reaction of 3-trichlorophenylamine with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Trichlorophenylamine+Chloromethanesulfonyl chloride+NaOH→Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium chloro-N-(2-trichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(4-trichlorophenyl)methanesulphonamidate
- Sodium bromo-N-(3-trichlorophenyl)methanesulphonamidate
Uniqueness
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
Propriétés
Numéro CAS |
83930-10-3 |
|---|---|
Formule moléculaire |
C7H5Cl4NO2S.Na C7H5Cl4NNaO2S |
Poids moléculaire |
332.0 g/mol |
InChI |
InChI=1S/C7H5Cl4NO2S.Na/c1-15(13,14)12(11)5-3-2-4(8)6(9)7(5)10;/h2-3H,1H3; |
Clé InChI |
HHKFTXOVTNMFLM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=C(C(=C(C=C1)Cl)Cl)Cl)Cl.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















